molecular formula C8H19N B073715 6-Methylheptan-1-amine CAS No. 1321-35-3

6-Methylheptan-1-amine

Cat. No. B073715
CAS RN: 1321-35-3
M. Wt: 129.24 g/mol
InChI Key: LPULCTXGGDJCTO-UHFFFAOYSA-N
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Description

6-Methylheptan-1-amine, also known as 1,6-Dimethylhexylamine or DMHA, is a synthetic compound that has gained popularity in the research community due to its potential applications in various scientific fields. DMHA belongs to the class of aliphatic amines and is structurally similar to other compounds such as octodrine and 1,3-dimethylamylamine.

Scientific Research Applications

Catalysis and Synthesis

6-Methylheptan-1-amine plays a role in catalysis and synthesis processes. For example, it is involved in hydroamination reactions on homogeneous and heterogeneous catalysts. A kinetic study compared these catalysts for the cyclization of 6-aminohex-1-yne, a model for direct addition of amine N-H bonds to CC multiple bonds. This process is crucial for synthesizing complex organic compounds, indicating its importance in pharmaceutical and material science research (Müller et al., 2003). Additionally, the development of cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts highlights the significance of this compound derivatives in synthesizing fine and bulk chemicals (Senthamarai et al., 2018).

Pharmaceutical Intermediates

The compound has applications in the synthesis of pharmaceutical intermediates, as demonstrated by research on the N-methylation of 2,6-diaminopyridine, which serves as a pharmaceutical intermediate and a hair dye coupler. This study highlighted a novel method for N-methylated selectivity, showing the compound's utility in pharmaceutical manufacturing and dye production (Nabati & Mahkam, 2014).

Analytical Chemistry

In analytical chemistry, this compound derivatives are used as primary amines in novel spectrofluorimetric approaches for the analysis of thiol-containing compounds. This innovative method allows for the sensitive and selective detection of compounds like captopril, showcasing the compound's role in developing new analytical techniques (Derayea et al., 2022).

Green Chemistry

This compound is also relevant in green chemistry, where it contributes to the environmentally friendly synthesis of insect pheromones. A study on the one-pot multi-enzymatic synthesis of 4-Methylheptan-3-ol stereoisomers from 4-methylhept-4-en-3-one, using a sequential reduction process catalyzed by an ene-reductase and an alcohol dehydrogenase, highlights the compound's potential in sustainable chemical processes (Brenna et al., 2017).

Safety and Hazards

The safety and hazards associated with 6-Methylheptan-1-amine are indicated by the hazard statements H226, H314, and H335 . Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .

properties

IUPAC Name

6-methylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPULCTXGGDJCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157349
Record name Isooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1321-35-3
Record name Isooctylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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